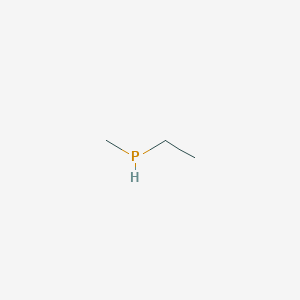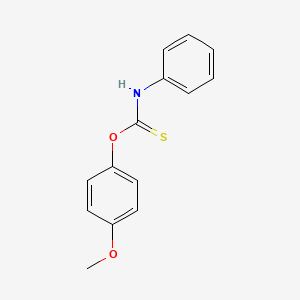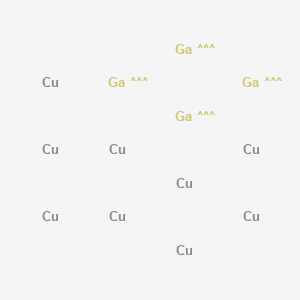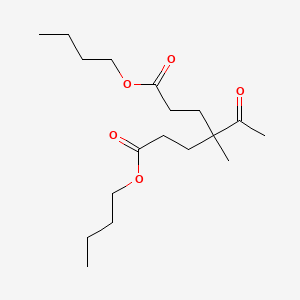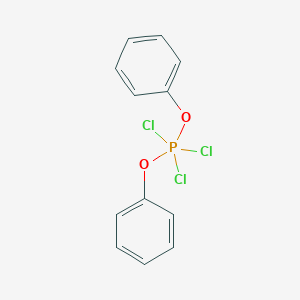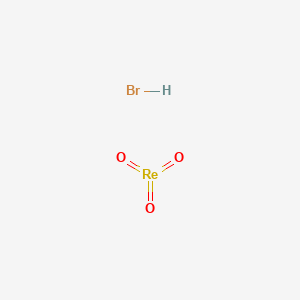
Trioxorhenium--hydrogen bromide (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trioxorhenium–hydrogen bromide (1/1) is a chemical compound that combines trioxorhenium with hydrogen bromide in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trioxorhenium–hydrogen bromide typically involves the reaction of rhenium heptoxide with hydrogen bromide. This reaction is carried out under controlled conditions to ensure the formation of the desired compound. The reaction can be represented as follows: [ \text{Re}_2\text{O}_7 + 2 \text{HBr} \rightarrow 2 \text{ReO}_3\text{Br} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of trioxorhenium–hydrogen bromide involves large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and purity, often involving the use of specialized equipment to handle the reactive intermediates and products.
Chemical Reactions Analysis
Types of Reactions: Trioxorhenium–hydrogen bromide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in the presence of suitable substrates.
Reduction: Under specific conditions, it can be reduced to lower oxidation states of rhenium.
Substitution: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidant in the presence of trioxorhenium–hydrogen bromide.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophiles like chloride or iodide ions can be used in substitution reactions.
Major Products:
Oxidation: The major products include oxidized organic compounds and rhenium oxides.
Reduction: Reduced rhenium species and hydrogen gas.
Substitution: Substituted rhenium compounds with different halides.
Scientific Research Applications
Trioxorhenium–hydrogen bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and epoxidation reactions.
Biology: Its potential as a biochemical probe for studying enzyme mechanisms is being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment.
Industry: It is used in the synthesis of fine chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which trioxorhenium–hydrogen bromide exerts its effects involves its ability to act as an oxidizing agent. It can transfer oxygen atoms to substrates, facilitating various oxidation reactions. The molecular targets include organic molecules with functional groups that can be oxidized, such as alcohols and alkenes. The pathways involved often include the formation of reactive intermediates that further react to form the final products.
Comparison with Similar Compounds
Methylrhenium trioxide:
Rhenium heptoxide: Another rhenium compound with strong oxidizing properties, used in different contexts compared to trioxorhenium–hydrogen bromide.
Uniqueness: Trioxorhenium–hydrogen bromide is unique due to its specific combination of rhenium and bromide, which imparts distinct reactivity and catalytic properties. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
13550-30-6 |
|---|---|
Molecular Formula |
BrHO3Re |
Molecular Weight |
315.12 g/mol |
IUPAC Name |
trioxorhenium;hydrobromide |
InChI |
InChI=1S/BrH.3O.Re/h1H;;;; |
InChI Key |
ONDLONSMWLKSEQ-UHFFFAOYSA-N |
Canonical SMILES |
O=[Re](=O)=O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)
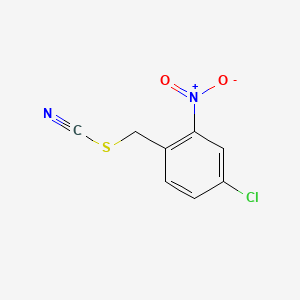
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
